N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine
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Overview
Description
N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine: is an organic compound characterized by the presence of a phenethyl group attached to a benzene ring substituted with a trifluoromethyl group and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with phenethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine groups can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N1-phenethyl-4-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N1-phenethyl-4-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
N1-phenethyl-4-nitrobenzene-1,2-diamine: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
N1-phenethyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-N-(2-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2/c16-15(17,18)12-6-7-14(13(19)10-12)20-9-8-11-4-2-1-3-5-11/h1-7,10,20H,8-9,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAWTVXKBSZOCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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